5-[Dimethyl(phenyl)silyl]oxan-2-one
Description
5-[Dimethyl(phenyl)silyl]oxan-2-one is a cyclic ester (oxanone) featuring a dimethyl(phenyl)silyl substituent at the 5-position of the six-membered ring. This compound is synthetically significant due to its role in diastereoselective reactions, particularly in silyl-Prins cyclization pathways. As reported in , derivatives of this compound, such as (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol (3a), are synthesized via vinylogous silyl-Prins cyclization, achieving moderate yields (e.g., 51% for 3a) . The dimethyl(phenyl)silyl group enhances steric and electronic effects, influencing reaction selectivity and stability compared to simpler silyl substituents.
Properties
CAS No. |
918422-59-0 |
|---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]oxan-2-one |
InChI |
InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
BFOSFHBIEIAGSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCC(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or room temperature ionic liquids .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silyl oxides, while reduction can produce silyl alcohols or other reduced derivatives. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives .
Scientific Research Applications
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silyl group can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Hexamethyldisiloxane (CAS 107-46-0)
Hexamethyldisiloxane (HMDSO), a linear siloxane with two trimethylsilyl groups, shares structural similarities in its silicon-oxygen framework but lacks the cyclic ester moiety present in 5-[Dimethyl(phenyl)silyl]oxan-2-one. Key differences include:
- Reactivity: HMDSO is primarily used as a solvent or silicone precursor due to its inertness, whereas the oxanone ring in this compound enables participation in cyclization and electrophilic reactions .
- Applications : HMDSO is utilized in industrial coatings and electronics, while this compound is specialized for asymmetric synthesis, such as generating cis-2,6-disubstituted dihydropyrans .
Allenylsilanes (e.g., Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate)
Allenylsilanes, such as Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (2.1b), feature the dimethyl(phenyl)silyl group attached to an allene system. Comparisons include:
- Structural Differences: The allene moiety in 2.1b enables unique reactivity in [4+2] cycloadditions, whereas the oxanone ring in this compound directs reactivity toward ring-opening or nucleophilic substitutions .
- Synthetic Utility: Allenylsilanes are pivotal in enantioselective catalysis (e.g., ortho-quinone methide reactions), while this compound facilitates diastereoselective Prins cyclization .
Trimethylsilyl-Substituted Cyclic Esters (Hypothetical Analogs)
Hypothetical analogs like 5-(trimethylsilyl)oxan-2-one would differ in steric and electronic properties:
- Electronic Effects : The phenyl group may enhance π-π interactions in transition states, influencing diastereoselectivity in Prins reactions .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Silyl-Prins Cyclization : The dimethyl(phenyl)silyl group in this compound facilitates cis-2,6-disubstituted dihydropyran formation with 51% yield, outperforming trimethylsilyl analogs in selectivity due to steric stabilization of transition states .
- Steric vs. Electronic Trade-offs: While allenylsilanes (e.g., 2.1b) prioritize electronic delocalization for cycloadditions, the oxanone derivative leverages steric bulk for controlled ring-forming reactions .
- Industrial Relevance : HMDSO’s simplicity contrasts with the specialized synthetic utility of this compound, highlighting the importance of tailored silicon-based reagents in organic chemistry .
Biological Activity
5-[Dimethyl(phenyl)silyl]oxan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a unique silyl ether functional group that contributes to its chemical reactivity and biological properties. The presence of the dimethylphenylsilyl moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂Si |
| Molecular Weight | 210.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have demonstrated that certain silyl-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells by activating specific signaling pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with cellular receptors or enzymes, leading to altered signaling pathways. The specific molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Case Studies
- Study on Cell Proliferation : A study investigated the effects of silyl derivatives on human tumor cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The most effective compounds were those with bulky silyl groups, which may enhance membrane permeability .
- In Vivo Studies : In animal models, compounds structurally related to this compound demonstrated reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .
Summary of Key Studies
Research has shown that silyl-containing compounds can modulate various biological processes:
- Antioxidant Activity : These compounds may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antioxidant | Scavenging of free radicals |
| Anti-inflammatory | Reduction of cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
